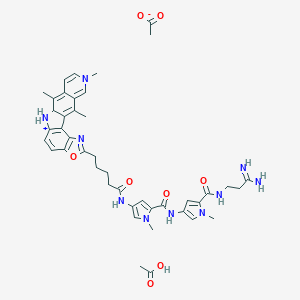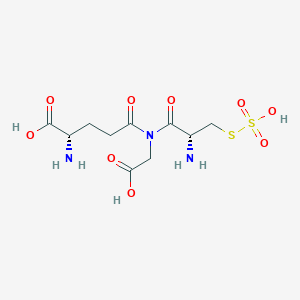
Ethyl 2-amino-1,3-benzoxazole-6-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-amino-1,3-benzoxazole-6-carboxylate, also known as EABOC, is a heterocyclic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. EABOC is a benzoxazole derivative that possesses a unique structure, which makes it an attractive candidate for drug development.
Mecanismo De Acción
The mechanism of action of Ethyl 2-amino-1,3-benzoxazole-6-carboxylate is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways that are involved in cell proliferation and survival. Ethyl 2-amino-1,3-benzoxazole-6-carboxylate has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. Additionally, Ethyl 2-amino-1,3-benzoxazole-6-carboxylate has been found to modulate the activity of the p53 tumor suppressor gene, which is involved in the regulation of cell cycle progression and apoptosis.
Biochemical and Physiological Effects:
Ethyl 2-amino-1,3-benzoxazole-6-carboxylate has been found to exhibit a range of biochemical and physiological effects, including the induction of apoptosis, cell cycle arrest, and the inhibition of angiogenesis. Ethyl 2-amino-1,3-benzoxazole-6-carboxylate has also been shown to modulate the expression of various genes that are involved in the regulation of cell proliferation and survival. Furthermore, Ethyl 2-amino-1,3-benzoxazole-6-carboxylate has been found to exhibit low toxicity towards normal cells, which makes it a promising candidate for drug development.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of Ethyl 2-amino-1,3-benzoxazole-6-carboxylate is its unique structure, which makes it an attractive candidate for drug development. Ethyl 2-amino-1,3-benzoxazole-6-carboxylate has been found to exhibit potent cytotoxicity against cancer cell lines, and it has also been shown to inhibit the growth of neuroblastoma cells. However, there are also some limitations associated with the use of Ethyl 2-amino-1,3-benzoxazole-6-carboxylate in lab experiments, including its low solubility in water and its relatively high cost.
Direcciones Futuras
There are several future directions for research on Ethyl 2-amino-1,3-benzoxazole-6-carboxylate, including the development of more efficient synthesis methods, the identification of its molecular targets, and the evaluation of its efficacy in preclinical and clinical studies. Additionally, the use of Ethyl 2-amino-1,3-benzoxazole-6-carboxylate in combination with other chemotherapeutic agents may enhance its cytotoxicity and improve its therapeutic potential. Furthermore, the development of Ethyl 2-amino-1,3-benzoxazole-6-carboxylate derivatives with improved pharmacological properties may lead to the discovery of novel anticancer and neuroprotective agents.
Métodos De Síntesis
Ethyl 2-amino-1,3-benzoxazole-6-carboxylate can be synthesized using various methods, including the reaction of ethyl 2-aminobenzoate with glyoxal in the presence of an acid catalyst. The reaction proceeds through a multistep process, which involves the formation of an imine intermediate, followed by a cyclization step, and finally, the addition of an ethyl ester group. The yield of Ethyl 2-amino-1,3-benzoxazole-6-carboxylate can be improved by optimizing the reaction conditions, such as the reaction time, temperature, and solvent.
Aplicaciones Científicas De Investigación
Ethyl 2-amino-1,3-benzoxazole-6-carboxylate has been extensively studied for its potential therapeutic applications, particularly in the treatment of cancer and neurodegenerative diseases. Ethyl 2-amino-1,3-benzoxazole-6-carboxylate has been shown to exhibit potent cytotoxicity against cancer cell lines, including breast, lung, and prostate cancer. Additionally, Ethyl 2-amino-1,3-benzoxazole-6-carboxylate has been found to inhibit the growth of neuroblastoma cells and to induce apoptosis in these cells.
Propiedades
Número CAS |
128618-36-0 |
|---|---|
Nombre del producto |
Ethyl 2-amino-1,3-benzoxazole-6-carboxylate |
Fórmula molecular |
C10H10N2O3 |
Peso molecular |
206.2 g/mol |
Nombre IUPAC |
ethyl 2-amino-1,3-benzoxazole-6-carboxylate |
InChI |
InChI=1S/C10H10N2O3/c1-2-14-9(13)6-3-4-7-8(5-6)15-10(11)12-7/h3-5H,2H2,1H3,(H2,11,12) |
Clave InChI |
BUFFYKDLIYNFTI-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=CC2=C(C=C1)N=C(O2)N |
SMILES canónico |
CCOC(=O)C1=CC2=C(C=C1)N=C(O2)N |
Sinónimos |
6-Benzoxazolecarboxylicacid,2-amino-,ethylester(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



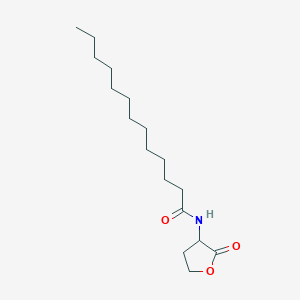
![6,11-Dihydroquinolino[2,3-b][1,5]benzodiazepin-12-one](/img/structure/B155710.png)

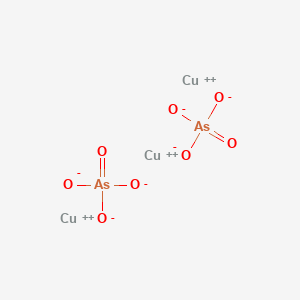



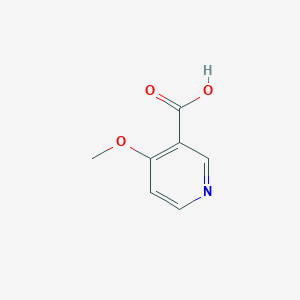
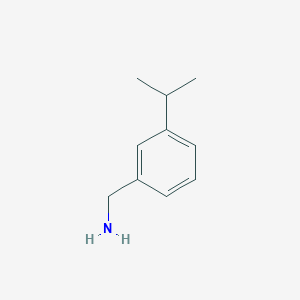
![1H,3H-[1,2,5]Oxadiazolo[3,4-B]quinoxaline](/img/structure/B155735.png)

